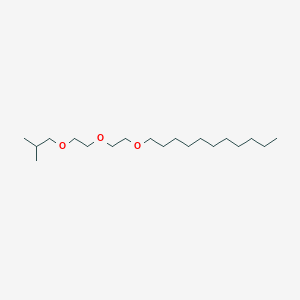
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane is an organic compound characterized by its complex ether structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane typically involves the reaction of isobutyl alcohol with ethylene oxide under controlled conditions. The process includes multiple steps of etherification, where the hydroxyl groups of ethylene glycol are replaced by isobutoxy groups. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the etherification process.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through techniques such as fractional distillation or recrystallization to achieve the required purity levels.
化学反应分析
Types of Reactions: 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ethers, amines.
科学研究应用
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biological samples for analysis, as it can effectively penetrate cell membranes and tissues.
Medicine: Investigated for its potential use in drug delivery systems, where its ether groups can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its excellent solvency properties and low toxicity.
作用机制
The mechanism by which 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane exerts its effects is primarily through its interaction with lipid membranes and proteins. The compound’s ether groups allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. Additionally, the compound can interact with proteins, potentially modifying their structure and function.
相似化合物的比较
2-Butoxyethanol: Another glycol ether with similar solvent properties but a simpler structure.
2-(2-Isobutoxyethoxy)ethanol: A closely related compound with similar chemical properties but a shorter carbon chain.
Uniqueness: 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane stands out due to its longer carbon chain, which enhances its hydrophobicity and ability to interact with lipid membranes. This makes it particularly useful in applications requiring strong solvency and membrane permeability.
属性
CAS 编号 |
102014-17-5 |
|---|---|
分子式 |
C19H40O3 |
分子量 |
316.5 g/mol |
IUPAC 名称 |
1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]undecane |
InChI |
InChI=1S/C19H40O3/c1-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18-19(2)3/h19H,4-18H2,1-3H3 |
InChI 键 |
HVXSIKTZGNSSJU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOCCOCCOCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


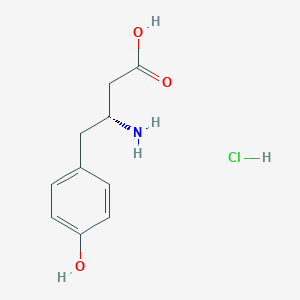
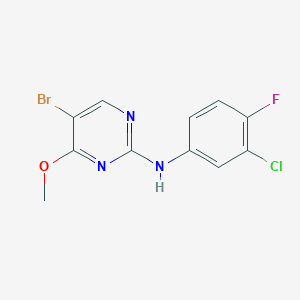
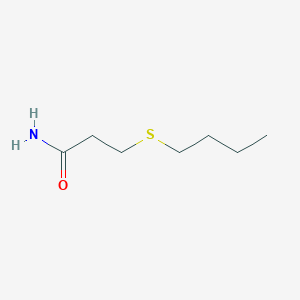
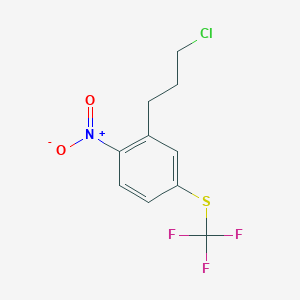

![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)

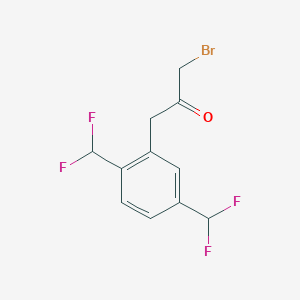
![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)




